

Spectroscopic Profile of 2-Fluorobenzyl Isocyanate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Fluorobenzyl isocyanate

Cat. No.: B139280

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Introduction

2-Fluorobenzyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the dual reactivity of the isocyanate group, which readily undergoes addition reactions with nucleophiles, and the influence of the fluorine substituent on the molecule's electronic properties and metabolic stability. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its synthesis, assessing its purity, and tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Fluorobenzyl isocyanate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages high-quality predicted data, corroborated by experimental data from its close structural analogs, 4-fluorobenzyl isocyanate and benzyl isocyanate. This comparative approach offers a robust framework for the interpretation of the spectroscopic features of **2-fluorobenzyl isocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **2-Fluorobenzyl isocyanate** in solution. The following sections detail the predicted ^1H , ^{13}C , and ^{19}F NMR spectra, offering insights into the chemical environment of each nucleus.

A numbering scheme is used for the assignment of NMR signals:



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluorobenzyl Isocyanate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b139280#2-fluorobenzyl-isocyanate-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b139280#2-fluorobenzyl-isocyanate-spectroscopic-data-nmr-ir-ms)

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